molecular formula C12H13IO3 B1325318 6-(3-Iodophenyl)-6-oxohexanoic acid CAS No. 898790-86-8

6-(3-Iodophenyl)-6-oxohexanoic acid

Cat. No.: B1325318
CAS No.: 898790-86-8
M. Wt: 332.13 g/mol
InChI Key: WYUJKKRJIGVNEB-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-iodophenylacetic acid.

    Formation of Intermediate: The 3-iodophenylacetic acid undergoes a series of reactions, including esterification and subsequent hydrolysis, to form the desired hexanoic acid derivative.

    Reaction Conditions: The reactions are generally carried out under controlled conditions, including the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Iodophenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodophenylacetic acid
  • 4-Iodophenylacetic acid
  • 3-Iodophenol
  • 4-Iodophenol

Comparison

6-(3-Iodophenyl)-6-oxohexanoic acid is unique due to its extended hexanoic acid backbone, which provides additional functionalization opportunities compared to simpler iodophenyl derivatives. This structural feature enhances its versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

6-(3-iodophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUJKKRJIGVNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645398
Record name 6-(3-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-86-8
Record name 3-Iodo-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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